1-(prop-2-yn-1-yl)piperidine-2,5-dione
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Overview
Description
1-(prop-2-yn-1-yl)piperidine-2,5-dione is an organic compound with the molecular formula C8H9NO2 It is a derivative of piperidine, featuring a prop-2-yn-1-yl group attached to the nitrogen atom and two ketone groups at positions 2 and 5 of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(prop-2-yn-1-yl)piperidine-2,5-dione can be synthesized through several methods. One common approach involves the reaction of piperidine-2,5-dione with propargyl bromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like toluene under phase-transfer catalysis conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1-(prop-2-yn-1-yl)piperidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The prop-2-yn-1-yl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(prop-2-yn-1-yl)piperidine-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-(prop-2-yn-1-yl)piperidine-2,5-dione involves its interaction with specific molecular targets. The prop-2-yn-1-yl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The ketone groups can also participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
1-(prop-2-yn-1-yl)piperidine: Similar structure but lacks the ketone groups.
2,5-dioxopiperidine: Similar structure but lacks the prop-2-yn-1-yl group.
N-(prop-2-yn-1-yl)pyridine: Contains a pyridine ring instead of a piperidine ring.
Uniqueness
1-(prop-2-yn-1-yl)piperidine-2,5-dione is unique due to the presence of both the prop-2-yn-1-yl group and the two ketone groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
2247107-31-7 |
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Molecular Formula |
C8H9NO2 |
Molecular Weight |
151.16 g/mol |
IUPAC Name |
1-prop-2-ynylpiperidine-2,5-dione |
InChI |
InChI=1S/C8H9NO2/c1-2-5-9-6-7(10)3-4-8(9)11/h1H,3-6H2 |
InChI Key |
PESABWFEQDHXLK-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1CC(=O)CCC1=O |
Purity |
95 |
Origin of Product |
United States |
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